![molecular formula C14H10ClFO3 B2719960 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid CAS No. 1002312-89-1](/img/structure/B2719960.png)

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H10ClFO3 and a molecular weight of 280.68 .

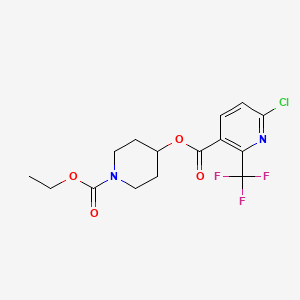

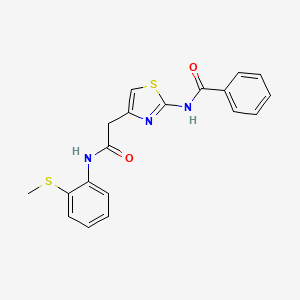

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro group at the 5th position and an oxybenzoic acid group at the 2nd position. The oxybenzoic acid group is further substituted with a fluorobenzyl group .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

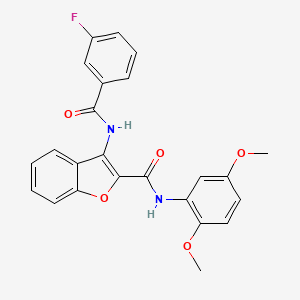

A noteworthy application of derivatives related to 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is in the development of novel antimicrobial agents. Specifically, derivatives of 5-fluorouracil have shown significant antimicrobial activities. For instance, a series of 5-fluorouracil benzimidazoles, with a structure somewhat related to the compound , exhibited strong antibacterial and antifungal activities. Among these, a 3-fluorobenzyl benzimidazole derivative demonstrated remarkable antimicrobial activities against various strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. This compound's mechanism involves DNA intercalation, blocking replication and exerting antimicrobial effects. Molecular docking studies have supported these findings, highlighting the compound's potential as a novel antimicrobial agent (Fang et al., 2016).

Solid-Phase Synthesis Applications

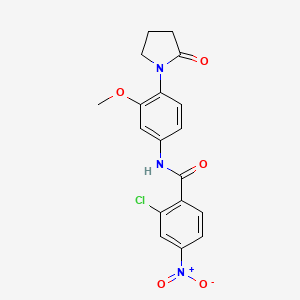

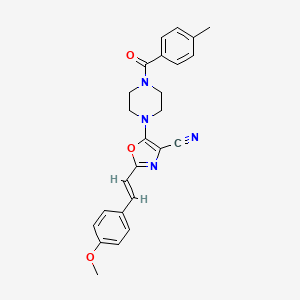

Another area of application involves the use of chloro-fluoro-nitrobenzoic acid derivatives as building blocks in solid-phase synthesis. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities, has been utilized as a multireactive building block for heterocyclic oriented synthesis. This approach leads to various nitrogenous heterocycles, demonstrating the compound's versatility as a starting material in the synthesis of condensed nitrogenous cycles. The adaptability of such compounds in creating diverse heterocyclic libraries underscores their importance in drug discovery and development (Křupková et al., 2013).

Crystallographic and Electronic Structure Studies

The crystallographic and electronic structures of benzoic acid derivatives, including those with substitutions similar to this compound, have been extensively studied. These studies involve X-ray powder diffraction techniques to determine the crystal structures and DFT optimized molecular geometries. The intermolecular interactions, including hydrogen and halogen bonds, play a crucial role in assembling molecules into supramolecular frameworks. Such research aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in material science and molecular electronics (Pramanik et al., 2019).

Biomass Transformation Applications

Derivatives of benzoic acid have also found applications in biomass transformation, showcasing their utility in sustainable chemistry. A specific study involved the catalytic process to produce alkyl 5-benzyl-2-furoates using a two-step process that includes oxidative esterification and alkylation. This innovative approach highlights the potential of utilizing benzoic acid derivatives in the production of intermediates for fine chemicals, contributing to the development of greener and more sustainable chemical processes (Arias et al., 2016).

Eigenschaften

IUPAC Name |

5-chloro-2-[(3-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQYZGILZDOKRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2719879.png)

![5,6-dichloro-N-[2-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2719882.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide](/img/structure/B2719886.png)

![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)

![8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719896.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2719897.png)